molecular formula C17H17Cl2N3 B6199025 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2680537-21-5

2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6199025
CAS No.: 2680537-21-5
M. Wt: 334.2
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Description

2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole core substituted with a phenylethynyl group and an ethanamine side chain, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Benzodiazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole ring.

    Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) reacts with a halogenated benzodiazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain is then attached through a nucleophilic substitution reaction, where an appropriate ethanamine derivative reacts with the benzodiazole intermediate.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Sonogashira coupling and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.

    Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the ethanamine side chain under basic conditions.

Major Products

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, potentially inhibiting their activity. The phenylethynyl group may enhance the compound’s binding affinity and specificity, while the ethanamine side chain can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-(2-phenylethynyl)-1H-benzimidazol-2-yl]ethan-1-amine
  • **2-[5-(2-phenylethynyl)-1H-1,3-benzoxazol-2-yl]ethan-1-amine
  • **2-[5-(2-phenylethynyl)-1H-1,3-benzothiazol-2-yl]ethan-1-amine

Uniqueness

Compared to similar compounds, 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzodiazole core, combined with the phenylethynyl group, provides a distinct electronic structure that can be advantageous in various applications, particularly in medicinal chemistry and material science.

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in multiple scientific disciplines.

Properties

CAS No.

2680537-21-5

Molecular Formula

C17H17Cl2N3

Molecular Weight

334.2

Purity

95

Origin of Product

United States

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